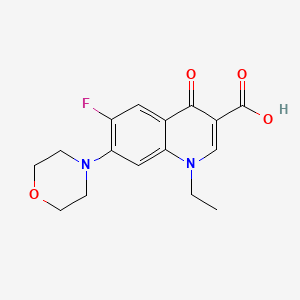

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C16H17FN2O4 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of this compound is 320.32 . Unfortunately, the specific details about its molecular structure are not provided in the searched resources.Physical And Chemical Properties Analysis

The boiling point and other specific physical and chemical properties of this compound are not provided in the searched resources .科学的研究の応用

Synthesis and Biological Activity

1-Ethyl-6-fluoro-7-morpholin-4-yl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives are central to various synthetic and biological studies. This compound serves as a versatile intermediate for synthesizing a range of derivatives with significant in vitro biological activities. These activities are explored through the synthesis of hydrazone, pyrazole, and dihydropyridazine derivatives from a 1-ethyl-6-fluoro-7-hydrazino-1,4-dihydro-4-oxoquinoline-3-carboxylic acid base, demonstrating the compound's utility in generating potentially biologically active molecules Ziegler, C., Kuck, N., Harris, S. M., & Lin, Yang-i. (1988). Journal of Heterocyclic Chemistry, 25, 1543-1546.

Antibacterial Structure-Activity Relationships

The compound's structural modifications lead to diverse antibacterial properties. A study on the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids highlights the compound's role in generating potent antibacterial agents. The research emphasizes the importance of polysubstituted compounds in enhancing activity against Gram-positive and Gram-negative bacteria, providing insights into the chemical modifications that improve antibacterial efficacy Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Journal of Medicinal Chemistry, 23(12), 1358-1363.

Novel Synthetic Pathways and Derivatives

Further exploration into the compound's chemistry involves the synthesis of new fluorinated derivatives, demonstrating its adaptability in creating novel molecules with potential biological activities. This research introduces ethyl esters of 1-(7-Z-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbamoyl)-5-X-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids and their transformation into 1,3,4-oxadiazino[6,5,4-i,j]quinoline derivatives, expanding the chemical repertoire of quinolinecarboxylic acid derivatives for potential therapeutic applications Nosova, E., Sidorova, L., Lipunova, G., Mochul’skaya, N. N., Chasovskikh, O. M., & Charushin, V. (2002). Chemistry of Heterocyclic Compounds, 38, 922-928.

Safety and Hazards

作用機序

Target of Action

A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer

Mode of Action

Given the potential similarity to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it might interact with its target by binding to the active site and inhibiting the function of the enzyme . .

Biochemical Pathways

If it indeed acts as an inhibitor of HIV-1 integrase, it could potentially interfere with the integration of the viral genome into the host DNA, a critical step in the HIV replication cycle .

Result of Action

If it acts similarly to the HIV-1 integrase inhibitors, it could prevent the integration of the viral genome into the host DNA, thereby inhibiting viral replication .

特性

IUPAC Name |

1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O4/c1-2-18-9-11(16(21)22)15(20)10-7-12(17)14(8-13(10)18)19-3-5-23-6-4-19/h7-9H,2-6H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGUZPQPISQBPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B2826292.png)

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide](/img/structure/B2826301.png)

![2-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2826307.png)

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2826311.png)

![methyl (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoate](/img/structure/B2826312.png)